Ethyl 2-cyanooctadecanoate

Description

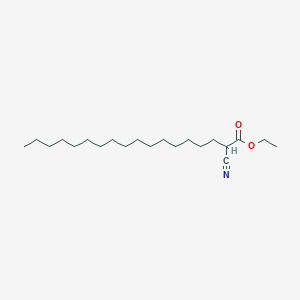

Ethyl 2-cyanooctadecanoate is a long-chain cyanoacetate ester characterized by an 18-carbon alkyl chain (octadecanoate), an ester group, and a cyano (-CN) substituent at the α-position. Such compounds are typically utilized in organic synthesis, material science (e.g., surfactants, polymers), and pharmaceutical intermediates due to their dual functionality and tunable reactivity .

Properties

CAS No. |

61788-31-6 |

|---|---|

Molecular Formula |

C21H39NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

ethyl 2-cyanooctadecanoate |

InChI |

InChI=1S/C21H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(19-22)21(23)24-4-2/h20H,3-18H2,1-2H3 |

InChI Key |

LQFGDNYUVDDSHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanooctadecanoate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with octadecanoic acid to form this compound.

Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.

Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Decarboxylative Acylation with Arylboronic Acids

Ethyl 2-cyanooctadecanoate participates in palladium-catalyzed decarboxylative acylation reactions with arylboronic acids to yield alkyl aryl ketones. This reaction proceeds under acidic aqueous conditions with a pyrazole-pyridine ligand, forming α-aryl ketones via a proposed mechanism involving transmetalation, decarboxylation, and reductive elimination .

Reaction Conditions and Outcomes

| Substrate | Arylboronic Acid | Catalyst/Ligand | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic | Pd(OAc)₂, pyrazole-pyridine ligand | 90°C | 12 | 1-Phenyloctadecan-1-one | 70 |

Key Observations :

-

The reaction requires elevated temperatures (90°C) due to the steric hindrance of the long alkyl chain .

-

No competing non-decarboxylative products (e.g., α-aryl cyanoesters) were observed, unlike shorter-chain or cyclic cyanoacetate derivatives .

-

The phthalimide-protected analogs show enhanced stability under similar conditions .

Mechanistic Pathway

The reaction mechanism involves:

-

Transmetalation : Electrophilic transfer of the aryl group from boron to palladium.

-

Decarboxylation : Loss of CO₂ from the cyanoacetate moiety, generating a transient acyl-palladium intermediate.

-

Reductive Elimination : Formation of the C–C bond between the acyl and aryl groups, yielding the ketone product .

Deuterium-labeling studies confirm the intermediacy of a β-silyl carbocation in analogous systems, supporting a stepwise rather than concerted pathway .

Comparative Reactivity

This compound exhibits distinct reactivity compared to smaller cyanoacetate esters:

-

Steric Effects : The long alkyl chain slows reaction kinetics, necessitating higher temperatures for completion .

-

Solvent Compatibility : Reactions in polar aprotic solvents (e.g., DME) improve yields by stabilizing intermediates .

-

Functional Group Tolerance : Bromoalkyl substituents remain intact under reaction conditions, enabling further functionalization .

Stability and Handling

Scientific Research Applications

Ethyl 2-cyanooctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-cyanooctadecanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis to release active intermediates.

Pathways Involved: The compound can participate in condensation reactions, such as the Knoevenagel condensation, and can act as a cyanide donor in certain biochemical pathways.

Comparison with Similar Compounds

Research Findings and Uniqueness

- This compound distinguishes itself through its long alkyl chain, which balances reactivity and hydrophobicity. This structural feature is absent in simpler analogs like Ethyl cyanoacetate, making it uniquely suited for applications requiring lipid compatibility .

- Comparative studies highlight that branching or aromatic substitution (e.g., phenyl groups) significantly alters electronic properties and bioactivity, as seen in Ethyl 2-cyano-2-phenylbutanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.